N-(5-Bromopyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Bromopyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a bromopyridine moiety, an oxazole ring, and a carboxamide group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Bromopyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide typically involves the reaction of 5-bromopyridine-2-carboxylic acid with 5-methyl-1,2-oxazole-4-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(5-Bromopyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The oxazole ring can undergo oxidation to form oxazoles with different oxidation states, while the carboxamide group can be reduced to form corresponding amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl and styrene derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium phosphate (K3PO4) are used in organic solvents such as toluene or ethanol.
Major Products Formed
Substitution Reactions: Formation of N-substituted pyridine derivatives.
Oxidation Reactions: Formation of oxazole N-oxides.
Coupling Reactions: Formation of biaryl and styrene derivatives.
Scientific Research Applications
N-(5-Bromopyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of N-(5-Bromopyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can bind to nucleophilic sites in enzymes or receptors, while the oxazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of biological targets, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
(5-Bromopyridin-2-yl)methanol: Contains a hydroxymethyl group instead of a carboxamide group.
5-Bromopyridine-2-carboxylic acid: Lacks the oxazole ring and has a carboxylic acid group instead of a carboxamide group.
N-(5-Bromopyridin-2-yl)-4-methylbenzenesulfonamide: Contains a sulfonamide group instead of a carboxamide group.
Uniqueness
N-(5-Bromopyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide is unique due to its combination of a bromopyridine moiety, an oxazole ring, and a carboxamide group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .
Properties
CAS No. |
67305-23-1 |
---|---|
Molecular Formula |
C10H8BrN3O2 |
Molecular Weight |
282.09 g/mol |
IUPAC Name |
N-(5-bromopyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C10H8BrN3O2/c1-6-8(5-13-16-6)10(15)14-9-3-2-7(11)4-12-9/h2-5H,1H3,(H,12,14,15) |
InChI Key |
ZINWLWNICFZQQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2=NC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.